

Spiramine A: A Technical Overview of its Chemical Structure and Biological Activities

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Compound of Interest

Compound Name: *Spiramine A*

Cat. No.: *B15568608*

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Introduction

Spiramine A is a diterpenoid alkaloid isolated from plants of the *Spiraea* genus, notably *Spiraea japonica*.^[1] As a member of the atisine-type diterpenoid alkaloid family, it possesses a complex heptacyclic ring structure. Preliminary studies have indicated that **Spiramine A** exhibits a range of biological activities, including antiplatelet, antitumor, and antimicrobial effects, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the currently available data on the chemical structure and biological properties of **Spiramine A**.

Chemical Structure

The chemical identity of **Spiramine A** is defined by its intricate polycyclic framework. Its systematic name and other key identifiers are summarized below.

| Identifier | Value |
|-------------------|--|
| IUPAC Name | [(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxo-17-azaheptacyclo[10.7.2.2 ^{2,5} .0 ^{2,7} .0 ^{8,18} .0 ^{8,21} .0 ^{13,17}]tricosan-3-yl] acetate[1] |
| Molecular Formula | C ₂₄ H ₃₃ NO ₄ [1] |
| Molecular Weight | 399.5 g/mol [1] |
| SMILES String | CC(=O)O[C@H]1C(=C)[C@H]2CC[C@]13--INVALID-LINK--[C@]45CCCC[C@@]6([C@H]4C[C@H]3O[C@H]5N7[C@@H]6OCC7)C[1] |
| InChI | InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19-,20+,21+,22+,23-,24+/m0/s1[1] |
| InChIKey | ZPELMDXCJZDIBP-OWOZRORESA-N[1] |

Note on Crystallographic Data: Despite extensive searches, crystallographic data for **Spiramine A** from single-crystal X-ray diffraction studies are not publicly available at this time. Such data would provide definitive confirmation of its three-dimensional structure.

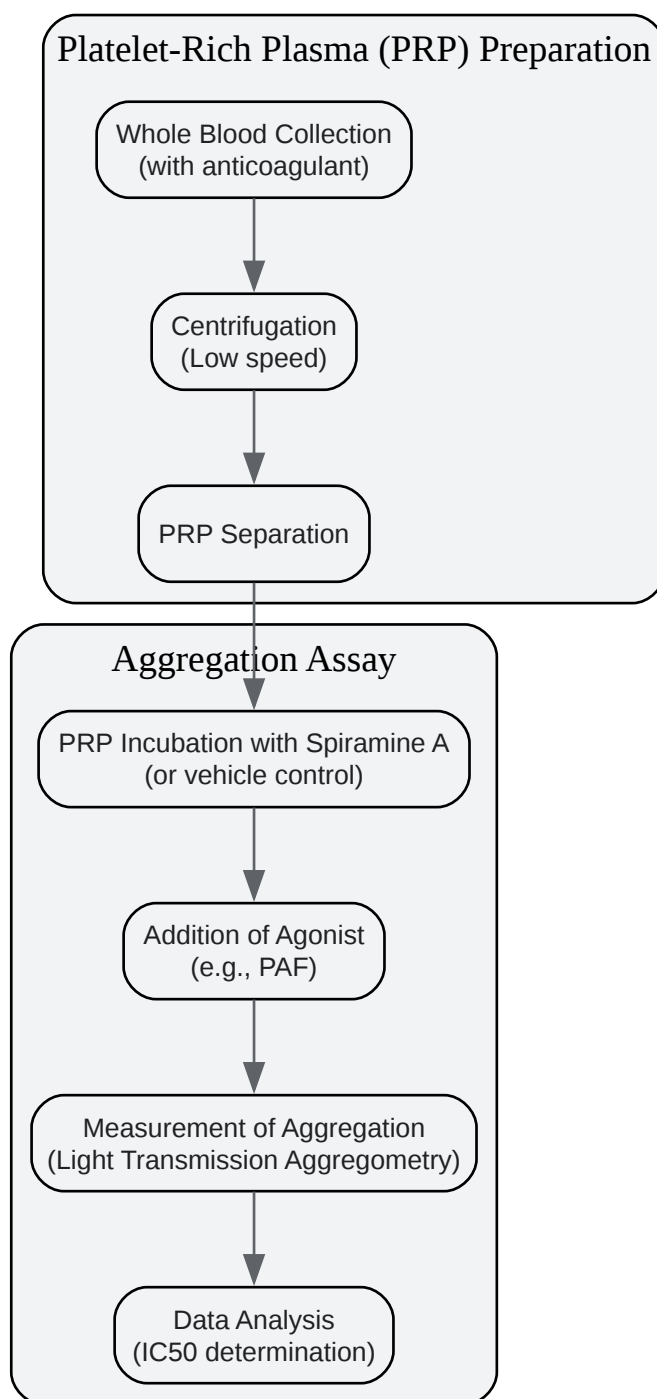
Biological Activities and Quantitative Data

Spiramine A has been evaluated for several biological activities. The most quantitatively described of these is its effect on platelet aggregation.

| Biological Activity | Assay Type | Agonist | Test System | IC ₅₀ |
|--------------------------|-----------------------|----------------------------------|------------------|------------------|
| Antiplatelet Aggregation | Platelet Aggregometry | Platelet-Activating Factor (PAF) | Rabbit Platelets | 6.7 µM |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of **Spiramine A** are not extensively published. The following represents a generalized workflow for assessing antiplatelet aggregation activity, as specific protocols for **Spiramine A** are not available.



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A generalized workflow for an in vitro antiplatelet aggregation assay.

Signaling Pathways

Currently, there is a lack of specific research elucidating the signaling pathways through which **Spiramine A** exerts its biological effects. The structural complexity of **Spiramine A** suggests potential interactions with multiple cellular targets, but these have yet to be identified and characterized. Future research is needed to uncover the molecular mechanisms and signaling cascades modulated by this diterpenoid alkaloid.

Conclusion

Spiramine A is a structurally complex diterpenoid alkaloid with demonstrated antiplatelet activity and potential for other therapeutic applications. While its basic chemical structure is well-defined, a significant gap exists in the understanding of its biological mechanism of action. Further research, including the determination of its crystal structure, elucidation of its molecular targets and signaling pathways, and detailed characterization of its antitumor and antimicrobial properties, is essential to fully realize the therapeutic potential of this natural product. The data presented in this guide serve as a foundation for researchers and drug development professionals to build upon in their exploration of **Spiramine A** and its derivatives.

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References

- 1. Spiramine A | C₂₄H₃₃NO₄ | CID 441757 - PubChem [pubchem.ncbi.nlm.nih.gov]
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